Oxaprozin Potassium
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Overview
Description
Oxaprozin Potassium is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with various medical conditions. It is also known by its brand name Daypro. Oxaprozin Potassium is a derivative of propionic acid and belongs to the class of drugs known as arylpropionic acid derivatives.
Scientific Research Applications
1. Pharmacological Properties
Oxaprozin Potassium, a member of the propionic acid group of non-steroidal anti-inflammatory drugs (NSAIDs), exhibits anti-inflammatory, analgesic, and antipyretic properties. It functions by reversibly and competitively inhibiting cyclooxygenases (COX), which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thus reducing pain, inflammation, and fever (Definitions, 2020).
2. Role in Inflammation and Pain Management
Oxaprozin is effective in various models of inflammation, pain, and pyrexia. It has shown effectiveness and tolerability in managing adult rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other soft tissue disorders. Its strong analgesic qualities make it particularly useful in painful musculoskeletal conditions, such as periarthritis of the shoulder, due to its action on COX-1 and COX-2 isoenzymes and other mechanisms like inhibition of NF-κB and modulation of the endogenous cannabinoid system (Kean, 2004).
3. Development of Novel Solid Forms
In a study to improve Oxaprozin's physicochemical properties, novel solid forms were identified, including cocrystals and molecular salts with other drugs. These new formulations, like the drug-drug salt with salbutamol, offer potential for controlled release formulations and development of combination drug therapy for treating inflammation associated with asthma (Aitipamula et al., 2016).
4. Analytical Methods for Estimation
Various analytical methods have been developed for estimating Oxaprozin, which is crucial for its clinical use and further research. These methods are important for accurately determining its concentration in various formulations and biological samples (Boovizhikannan et al., 2022).
5. Development as a Prodrug
To mitigate gastrointestinal complications associated with Oxaprozin's chronic use, it has been modified into a prodrug form using dextran as a carrier. This prodrug shows significant analgesic, antipyretic, and anti-inflammatory activities while reducing the ulcer index and being devoid of antigenicity, thus presenting a safer oral NSAID option (Peesa et al., 2018).
6. Pharmacodynamic and Pharmacokinetic Properties
Oxaprozin's pharmacodynamic actions in arthritic joints may involve inhibiting the release of pro-inflammatory cytokines and a high rate of drug uptake into inflamed joints. Its analgesic effects may be enhanced by the release of albumin-bound tryptophan, activating serotonergic pathways of pain suppression. Additionally, it shows minimal pharmacokinetic interactions with commonly co-prescribed drugs and pathophysiological metal ions, which is significant given its long plasma elimination half-life (Rainsford et al., 2002).
properties
CAS RN |
174064-08-5 |
---|---|
Product Name |
Oxaprozin Potassium |
Molecular Formula |
C18H14KNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1 |
InChI Key |
QTAQWNSMRSLSCG-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
Other CAS RN |
174064-08-5 |
synonyms |
Oxaprozin, potassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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